molecular formula C40H49BrN6O9S B12412173 Faldaprevir-d7

Faldaprevir-d7

Cat. No.: B12412173
M. Wt: 876.9 g/mol
InChI Key: LLGDPTDZOVKFDU-TUZWYFEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Faldaprevir-d7 is a deuterium-labeled version of Faldaprevir, a potent hepatitis C virus (HCV) NS3/4A protease inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Faldaprevir. The deuterium labeling allows for more precise tracking and quantification during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Faldaprevir-d7 involves the incorporation of deuterium atoms into the Faldaprevir molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Faldaprevir-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Properties

Molecular Formula

C40H49BrN6O9S

Molecular Weight

876.9 g/mol

IUPAC Name

(1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-[[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]amino]-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C40H49BrN6O9S/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48)/t21-,23-,27+,32-,40-/m1/s1/i2D3,3D3,20D

InChI Key

LLGDPTDZOVKFDU-TUZWYFEXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)O[C@@H]4C[C@H](N(C4)C(=O)[C@H](C(C)(C)C)NC(=O)OC5CCCC5)C(=O)N[C@@]6(C[C@H]6C=C)C(=O)O)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)O

Origin of Product

United States

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